Cas no 1806760-15-5 (6-Methoxy-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-acetonitrile)

6-Methoxy-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-acetonitrile structure
1806760-15-5 structure
商品名:6-Methoxy-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-acetonitrile
CAS番号:1806760-15-5
MF:C10H6F6N2O2
メガワット:300.157263278961
CID:4840654

6-Methoxy-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-acetonitrile 化学的及び物理的性質

名前と識別子

    • 6-Methoxy-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-acetonitrile
    • インチ: 1S/C10H6F6N2O2/c1-19-6-4-5(2-3-17)7(9(11,12)13)8(18-6)20-10(14,15)16/h4H,2H2,1H3
    • InChIKey: ZHRDDTHPVIHAJG-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C(=NC(=CC=1CC#N)OC)OC(F)(F)F)(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 10
  • 重原子数: 20
  • 回転可能化学結合数: 3
  • 複雑さ: 374
  • トポロジー分子極性表面積: 55.1
  • 疎水性パラメータ計算基準値(XlogP): 3.2

6-Methoxy-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-acetonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029085292-1g
6-Methoxy-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-acetonitrile
1806760-15-5 97%
1g
$1,534.70 2022-03-31

6-Methoxy-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-acetonitrile 関連文献

6-Methoxy-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-acetonitrileに関する追加情報

Research Brief on 6-Methoxy-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-acetonitrile (CAS: 1806760-15-5)

In recent years, the compound 6-Methoxy-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-acetonitrile (CAS: 1806760-15-5) has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique trifluoromethoxy and trifluoromethyl substituents, has shown promising potential in various therapeutic applications, particularly in the development of novel agrochemicals and pharmaceuticals. The presence of these electron-withdrawing groups enhances the compound's metabolic stability and bioavailability, making it a valuable scaffold for drug discovery.

A recent study published in the Journal of Medicinal Chemistry explored the synthetic pathways and biological activities of 6-Methoxy-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-acetonitrile. The research team employed a multi-step synthetic approach, starting from commercially available pyridine derivatives, to achieve high yields and purity. Key steps included nucleophilic substitution and cyanation reactions, which were optimized to minimize by-products. The study highlighted the compound's role as a key intermediate in the synthesis of potential kinase inhibitors, which are being investigated for their efficacy in treating inflammatory diseases and certain cancers.

Further investigations into the mechanistic aspects of this compound revealed its ability to modulate specific enzymatic pathways. In vitro assays demonstrated that derivatives of 6-Methoxy-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-acetonitrile exhibit inhibitory effects on protein kinases involved in cell proliferation and inflammation. These findings were corroborated by molecular docking studies, which identified strong binding interactions between the compound and the ATP-binding sites of target kinases. Such insights are critical for the rational design of next-generation therapeutics with improved selectivity and reduced off-target effects.

In addition to its pharmaceutical applications, 6-Methoxy-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-acetonitrile has also been explored in agrochemical research. A recent patent application disclosed its use as a precursor for the synthesis of novel pesticides with enhanced activity against resistant insect populations. The compound's structural features contribute to its stability under environmental conditions, thereby extending its efficacy in field applications. This dual utility underscores its versatility and importance in both human health and agricultural sustainability.

Despite these advancements, challenges remain in the large-scale production and formulation of 6-Methoxy-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-acetonitrile. Current synthetic routes, while effective, require further optimization to reduce costs and environmental impact. Additionally, more extensive preclinical studies are needed to fully elucidate the compound's safety profile and pharmacokinetic properties. Collaborative efforts between academic institutions and industry partners are essential to address these gaps and accelerate the translation of research findings into practical applications.

In conclusion, 6-Methoxy-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-acetonitrile represents a promising candidate for both pharmaceutical and agrochemical development. Its unique chemical properties and demonstrated biological activities make it a valuable tool for researchers aiming to tackle complex challenges in drug discovery and crop protection. Continued investment in research and development will be crucial to unlocking its full potential and bringing innovative solutions to market.

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